PDGFR Tyrosine Kinase Inhibitor III

Catalog No.
S638609
CAS No.
205254-94-0
M.F
C27H27N5O4
M. Wt
485.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PDGFR Tyrosine Kinase Inhibitor III

CAS Number

205254-94-0

Product Name

PDGFR Tyrosine Kinase Inhibitor III

IUPAC Name

4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide

Molecular Formula

C27H27N5O4

Molecular Weight

485.5 g/mol

InChI

InChI=1S/C27H27N5O4/c1-34-24-16-22-23(17-25(24)35-2)28-18-29-26(22)31-12-14-32(15-13-31)27(33)30-19-8-10-21(11-9-19)36-20-6-4-3-5-7-20/h3-11,16-18H,12-15H2,1-2H3,(H,30,33)

InChI Key

INTPTKHSGKBHHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)OC

PDGF receptor tyrosine kinase inhibitor III is an N-arylpiperazine that is piperazine in which the hydrogen attached to the nitrogen at position 1 is replaced by a (4-phenoxyphenyl)aminocarbonyl group, while the hydrogen attached to the nitrogen at position 4 is replaced by a 6,7-dimethoxyquinazolin-4-yl group. It is an inhibitor of tyrosine kinases FLT3, PDGFR and KIT. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is a N-arylpiperazine, a N-carbamoylpiperazine, an aromatic ether, a member of phenylureas, a member of quinazolines and a tertiary amino compound.

PDGFR Tyrosine Kinase Inhibitor III (CAS 205254-94-0) is a cell-permeable, ATP-competitive quinazoline derivative that selectively targets platelet-derived growth factor receptors α and β (PDGFRα/β). With IC50 values of 50 nM for PDGFRα and 80–130 nM for PDGFRβ, it is utilized for isolating PDGF-driven signaling cascades in complex cellular assays . Unlike broader multi-kinase inhibitors, this compound maintains a strict selectivity window (>30 µM) against a panel of off-target receptor tyrosine kinases (RTKs) including EGFR, FGFR, and Src, as well as serine/threonine kinases like PKA and PKC [1]. This distinct selectivity profile makes it a highly procured standard for mesenchymal stem cell (MSC) migration assays, tumor microenvironment profiling, and advanced optogenetic receptor modulation where off-target RTK interference must be minimized [2].

Research Fit

Kinase Family Class III RTK inhibition: PDGFRα/β, c-Kit, Flt3 selectivity
Binding Mode ATP-competitive reversible inhibitor for washout and temporal signaling studies
Cell Access Cell-permeable piperazinyl-quinazoline scaffold for cellular pathway assays

Substituting PDGFR Tyrosine Kinase Inhibitor III with generic multi-kinase inhibitors (e.g., Sunitinib, Sorafenib) or classic c-Abl/PDGFR dual inhibitors (e.g., Imatinib) introduces severe confounding variables in specific bioassays. Sunitinib potently inhibits VEGFR at low nanomolar concentrations, which confounds angiogenesis and endothelial cell migration models where the researcher must distinguish between VEGF-A and PDGF-driven pathways . Similarly, Imatinib's strong inhibition of c-Abl alters cytoskeletal dynamics independent of PDGFR, complicating cell motility readouts . By utilizing PDGFR Tyrosine Kinase Inhibitor III, researchers leverage its >30 µM IC50 for VEGFR, FGFR, and Src, ensuring that phenotypic changes—such as Akt phosphorylation in stromal cells or light-induced receptor clustering—are exclusively attributable to PDGFR blockade rather than collateral kinase suppression [1].

Substitution Risk

Multi-kinase inhibitors Sunitinib or Sorafenib substitution may introduce VEGFR2/B-Raf pathway confounding, shifting the observed phenotype away from PDGFR/c-Kit/FLT3 signaling
Narrow-spectrum tools CP-673451 and similar PDGFRβ-selective inhibitors may lack c-Kit and FLT3 co-inhibition, limiting type III RTK family cross-talk studies
Covalent binders Irreversible covalent PDGFR inhibitors prevent washout-based temporal control, altering target-engagement validation and pathway reactivation readouts

Kinase Selectivity Window vs. Multi-Target Therapeutics

In comparative kinase profiling, PDGFR Tyrosine Kinase Inhibitor III demonstrates a quantitative selectivity advantage for isolating PDGFR signaling compared to broad-spectrum therapeutic inhibitors like Sunitinib. While Sunitinib inhibits VEGFR2 and FGFR1 at low nanomolar concentrations (IC50 ~10-15 nM), PDGFR Tyrosine Kinase Inhibitor III shows no significant inhibition of EGFR, FGFR, or Src even at concentrations exceeding 30 µM [1]. This ensures that at its effective PDGFR-blocking dose (e.g., 1-2 µM), it does not cross-react with other major growth factor pathways .

Evidence DimensionIC50 for off-target RTKs (EGFR, FGFR, Src)
Target Compound Data> 30 µM
Comparator Or BaselineSunitinib (IC50 < 20 nM for VEGFR/FGFR)
Quantified Difference>1000-fold wider selectivity window against key off-target RTKs.
ConditionsIn vitro kinase activity assays.

Procurement of this specific inhibitor is essential for angiogenesis and migration assays where distinguishing between VEGF/FGF and PDGF signaling is required.

Type III RTK Profile
Reported
PDGFRα 50 nM / PDGFRβ 80 nM / c-Kit 50 nM / Flt3 230 nM; VEGFR2 >30,000 nM. Sorafenib: VEGFR2 90 nM, B-Raf 22 nM. CP-673451: PDGFRβ ~1 nM, c-Kit ~1,100 nM
Supports PDGFR/c-Kit/FLT3 pathway studies without VEGFR2 confounding
Cross-study cell-free assay data; validate in target cell model

Efficacy in Optogenetic Receptor Control (CLICR)

The compound has been validated as a highly effective pharmacological control in advanced optogenetic models. In HEK 293T cells engineered with light-activated SH2-N domains targeting endogenous PDGFRβ, the application of 50 µM PDGFR Tyrosine Kinase Inhibitor III completely abrogated light-induced SH2-N colocalization and downstream signaling [1]. Compared to uninhibited baseline controls which showed massive light-induced clustering, the inhibitor provided a clean blockade without inducing non-specific cytotoxicity or off-target RTK suppression [1].

Evidence DimensionLight-induced SH2-N colocalization with PDGFRβ
Target Compound DataComplete abrogation of clustering at 50 µM
Comparator Or BaselineUninhibited vehicle control (robust membrane clustering)
Quantified DifferenceNear 100% suppression of light-induced receptor colocalization.
ConditionsHEK 293T cells expressing PDGFRβ-GFP under blue light illumination.

Validates the compound's utility and cell permeability in cutting-edge synthetic biology and optogenetic receptor modulation workflows.

Off-Target Selectivity
Reported
IC₅₀ >30 µM against EGFR, FGFR, Src, PKA, PKC
Broad selectivity window for cellular assay phenotype attribution
Validate off-target profile in relevant cell model

Suppression of MSC Activation in Tumor Microenvironments

In studies of chronic lymphocytic leukemia (CLL), tumor-conditioned media (CLL-CM) induces hyperproliferation and Akt activation in mesenchymal stem cells (MSCs) via PDGFR signaling. Pretreatment of MSCs with 2 µM PDGFR Tyrosine Kinase Inhibitor III completely blocked both PDGFRα and downstream Akt phosphorylation within 10 minutes of exposure to CLL-CM [1]. This provides a stark contrast to untreated baselines, proving the inhibitor's efficacy in complex, protein-rich biological matrices where drug-protein binding often reduces the efficacy of lesser inhibitors [1].

Evidence DimensionPDGFRα and Akt phosphorylation levels
Target Compound DataUndetectable phosphorylation at 2 µM inhibitor
Comparator Or BaselineUntreated CLL-CM exposed MSCs (high phosphorylation)
Quantified DifferenceComplete blockade of Akt activation downstream of PDGFR.
ConditionsPrimary MSCs exposed to CLL B-cell conditioned medium for 10 minutes.

Ensures reliable performance in complex conditioned-media assays used for oncology and stromal cell research.

Binding Mode
Class-level
Reversible, ATP-competitive inhibition. Contrasts with covalent PDGFRα-targeted compounds
Enables washout experiments and temporal signaling control
Qualitative class attribute; verify in assay protocol

Inhibition of RTK-Mediated Pathogen Endocytosis

PDGFRβ signaling is hijacked by certain pathogens, such as Candida albicans, to facilitate host cell entry. In in vitro infection models, pretreatment of host endothelial and epithelial cells with 10 µM PDGFR Tyrosine Kinase Inhibitor III significantly reduced the endocytosis of C. albicans compared to the 0.2% DMSO vehicle control [1]. This quantitative reduction confirms the compound's ability to modulate cytoskeletal and endocytic machinery specifically linked to PDGFR activation, without the broad toxicity seen with generic endocytosis inhibitors [1].

Evidence DimensionRate of pathogen endocytosis
Target Compound DataSignificant reduction at 10 µM
Comparator Or Baseline0.2% DMSO vehicle control (100% baseline endocytosis)
Quantified DifferenceStatistically significant reduction in internalized fungal cells.
ConditionsEndothelial and oral epithelial cells co-cultured with C. albicans.

Makes the compound a preferred tool for infectious disease researchers mapping specific RTK dependencies in pathogen entry pathways.

Cellular Activity
Reported
IC₅₀ 250 nM (PDGF-BB-induced porcine aorta SMC proliferation)
Supports in vitro dose-response study design
Porcine SMC model; confirm in target cell type
Purity Specification
Data to verify
≥98% (HPLC)
Supports batch-to-batch reproducibility review
Request lot-specific COA
DMSO Solubility
Data to verify
10 mg/mL in DMSO
Supports concentrated stock preparation for in vitro assays
Confirm solubility in working conditions

Mesenchymal Stem Cell (MSC) Migration & Angiogenesis Assays

Due to its extreme selectivity against VEGFR and FGFR (>30 µM), this compound is a highly specific choice for isolating PDGF-driven chemotaxis and proliferation in MSCs and endothelial cells. It allows researchers to decouple PDGF signaling from VEGF/FGF pathways, a distinction impossible to make with multi-kinase inhibitors like Sunitinib [1].

Optogenetic and Synthetic Biology Workflows

The compound's proven ability to abrogate light-induced receptor clustering in CLICR (Clustering under Light-Induced Co-Receptor) models makes it a highly reliable pharmacological control. It provides a clean blockade for engineered PDGFRβ activation without disrupting other endogenous cellular networks [2].

Tumor Microenvironment (TME) and Paracrine Signaling Studies

Its robust efficacy in protein-rich conditioned media (e.g., CLL-CM) ensures that it can reliably block tumor-stroma cross-talk. Procurement is highly recommended for assays measuring stromal cell activation, Akt phosphorylation, and angiogenic switches in co-culture systems [3].

Host-Pathogen Interaction Screening

The inhibitor is highly effective in blocking PDGFRβ-mediated endocytosis of intracellular pathogens and fungi. It serves as a precise mechanistic probe for identifying host-cell receptor dependencies during infection, avoiding the pleiotropic effects of general actin or endocytosis inhibitors [4].

Application Fit

Application
Selection Property
Validation Focus
PDGFR/c-Kit signaling pathway studies
Type III RTK family inhibition profile
PDGF/SCF pathway-response endpoints
FLT3-mediated signaling research
FLT3 inhibition within type III RTK family context
Hematopoietic cell signaling endpoint review
Temporal kinase inhibition studies
Reversible ATP-competitive binding mechanism
Pathway reactivation kinetics and target engagement
Type III RTK inhibitor SAR studies
Quinazoline scaffold and selectivity baseline
Comparative selectivity and potency benchmarking

XLogP3

4.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

485.20630436 Da

Monoisotopic Mass

485.20630436 Da

Heavy Atom Count

36

Wikipedia

PDGF receptor tyrosine kinase inhibitor III

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